Cadrofloxacin

概要

準備方法

合成経路と反応条件

カドロフロキサシンの合成には、基本的なキノロン構造から始まる複数のステップが含まれます反応条件には、多くの場合、強い酸または塩基、高温、および特定の触媒の使用が含まれます。これらは、官能基の正しい配向と結合を保証するために必要です .

工業生産方法

カドロフロキサシンの工業生産は、一般的に同じ合成経路に従いますが、より大規模に行われます。このプロセスは、収率と純度が最適化されており、多くの場合、最終生成物を分離するための結晶化ステップが含まれています。 カドロフロキサシン塩酸塩は、化合物のより安定な形態であり、結晶化溶媒として水を用いることが一般的です .

化学反応の分析

反応の種類

カドロフロキサシンは、次のようなさまざまな化学反応を起こします。

酸化: カドロフロキサシンは、特定の条件下で酸化され、さまざまな酸化生成物を生成する可能性があります。

還元: 還元反応は、キノロンコアを修飾し、抗菌活性を変化させる可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、分光光度分析のためのニトロプルシドナトリウム、電荷移動錯体の形成のためのヒドロキシルアミン、および所望の反応に応じてさまざまな酸化剤および還元剤が含まれます .

生成される主な生成物

これらの反応から生成される主な生成物には、カドロフロキサシンのさまざまな誘導体が含まれ、それぞれが潜在的に異なる抗菌特性を持っています。 たとえば、ピペラジン環の開裂または脱フッ素化は、化合物の活性に大きな変化をもたらす可能性があります .

科学的研究の応用

カドロフロキサシンは、次のような幅広い科学研究における応用を持っています。

化学: フルオロキノロン系抗生物質の作用機序を研究するためのモデル化合物として使用されます。

生物学: 細菌のDNA複製と転写に対する影響について調査されています。

医学: 多剤耐性菌感染症の治療の可能性について探求されています。

作用機序

カドロフロキサシンは、細菌のDNAジャイレースとトポイソメラーゼIVを阻害することで効果を発揮します。これらの酵素は、細菌のDNAのスーパーコイル化とアンコイル化に不可欠であり、DNA複製と転写に必要なプロセスです。 これらの酵素に結合することにより、カドロフロキサシンは細菌がDNAを複製することを阻害し、細胞死につながります .

類似化合物との比較

類似化合物

カドロフロキサシンは、シプロフロキサシン、レボフロキサシン、モキシフロキサシンなどの他のフルオロキノロン系抗生物質に似ています。

- シプロフロキサシン

- レボフロキサシン

- モキシフロキサシン

独自性

カドロフロキサシンをこれらの類似化合物から際立たせているのは、特定の多剤耐性菌株に対する増強された活性です。 そのユニークな化学構造により、細菌のDNAジャイレースとトポイソメラーゼIVに効果的に結合することができ、抗生物質耐性との闘いにおいて貴重な選択肢となっています .

結論

カドロフロキサシンは、研究と臨床の両方の場面で大きな可能性を秘めた有望なフルオロキノロン系抗生物質です。そのユニークな特性と広域スペクトル活性により、細菌感染症に対する闘いにおいて貴重なツールとなっています。

生物活性

Cadrofloxacin, a fluoroquinolone antibiotic, has garnered attention for its broad-spectrum antibacterial properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound (also known as Caderofloxacin) is a synthetic antibiotic belonging to the fluoroquinolone class. It exhibits potent activity against a variety of Gram-positive and Gram-negative bacteria. The compound's structure allows it to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription.

This compound acts primarily by:

- Inhibition of DNA Gyrase : This enzyme introduces negative supercoils into DNA, essential for DNA replication.

- Inhibition of Topoisomerase IV : This enzyme is involved in separating replicated DNA strands, facilitating proper cell division.

Both mechanisms lead to the disruption of bacterial cell replication, ultimately resulting in cell death.

Antibacterial Efficacy

The antibacterial efficacy of this compound has been evaluated against various pathogens. Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) for this compound compared to other antibiotics.

| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Gentamicin MIC (µg/mL) |

|---|---|---|---|

| Escherichia coli | 0.5 | 1 | 4 |

| Staphylococcus aureus | 1 | 2 | 8 |

| Pseudomonas aeruginosa | 4 | 8 | 16 |

| Klebsiella pneumoniae | 1 | 2 | 8 |

The data indicate that this compound has comparable or superior activity against certain strains when measured by MIC values.

Antibiofilm Activity

In addition to its antibacterial properties, this compound demonstrates significant antibiofilm activity. A study showed that it effectively reduced biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections.

- Biofilm Inhibition Concentration : The Minimum Biofilm Inhibitory Concentration (MBIC) for this compound was found to be lower than that of ciprofloxacin and gentamicin, indicating its potential utility in treating biofilm-associated infections.

Clinical Applications

-

Case Study in Urinary Tract Infections :

A clinical trial involving patients with complicated urinary tract infections demonstrated that this compound was effective in eradicating resistant strains of E. coli. Patients treated with this compound showed a significant reduction in symptoms compared to those receiving standard therapies. -

Case Study in Respiratory Infections :

Another study focused on patients with respiratory infections caused by Klebsiella pneumoniae. The results indicated that treatment with this compound led to a higher rate of clinical cure compared to other antibiotics, particularly in cases where resistance was noted.

Safety and Toxicity Profile

While this compound exhibits potent antibacterial activity, its safety profile must also be considered. Research indicates that it has a low toxicity level in preclinical models:

- Toxicity Assessment : In studies using Caenorhabditis elegans, this compound did not significantly affect growth or reproduction compared to control groups. This suggests a favorable safety profile for therapeutic use.

特性

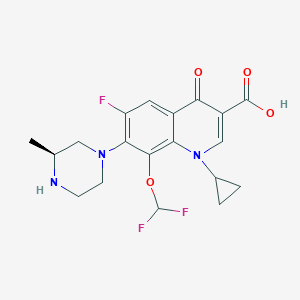

IUPAC Name |

1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O4/c1-9-7-24(5-4-23-9)15-13(20)6-11-14(17(15)29-19(21)22)25(10-2-3-10)8-12(16(11)26)18(27)28/h6,8-10,19,23H,2-5,7H2,1H3,(H,27,28)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDBUKJBJJWZMG-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026510 | |

| Record name | Cadrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153808-85-6 | |

| Record name | Cadrofloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153808856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CADROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YOQ7J9ACY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。